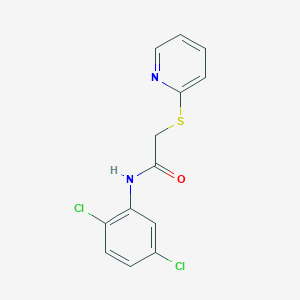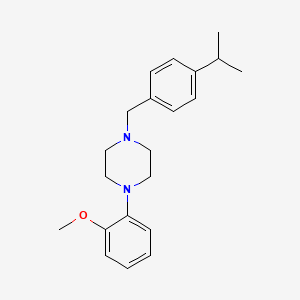![molecular formula C15H16FNO2 B6012352 2-{[(3-fluorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6012352.png)
2-{[(3-fluorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3-fluorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione, commonly known as DMFDMA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of cyclohexanediones and is known for its unique chemical properties that make it an ideal candidate for various laboratory experiments.
Mécanisme D'action
The mechanism of action of DMFDMA is not fully understood, but it is believed to be related to its unique chemical structure. DMFDMA contains a fluorophenyl group, which is known to interact with various biological molecules such as proteins and nucleic acids. The interaction between DMFDMA and these molecules leads to changes in the fluorescence emission spectrum of DMFDMA, which can be used to detect and quantify these molecules.
Biochemical and Physiological Effects:
DMFDMA has been shown to have minimal biochemical and physiological effects on living organisms. This compound is relatively non-toxic and does not interact with biological molecules in a harmful way. However, it is important to note that DMFDMA should be handled with care, and proper safety precautions should be taken when working with this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMFDMA in laboratory experiments is its unique fluorescence emission spectrum, which allows for the detection and quantification of various biological molecules. DMFDMA is also relatively easy to synthesize and purify, making it a cost-effective option for many research labs. However, DMFDMA has some limitations, such as its limited solubility in certain solvents and its sensitivity to pH changes.
Orientations Futures
There are several future directions for the use of DMFDMA in scientific research. One potential application is in the development of new fluorescent probes for the detection and quantification of various biological molecules. DMFDMA could also be used in the development of new diagnostic tools for various diseases. Additionally, further research could be conducted to better understand the mechanism of action of DMFDMA and its interactions with biological molecules.
Conclusion:
In conclusion, DMFDMA is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has a unique chemical structure that makes it an ideal candidate for various laboratory experiments. DMFDMA has been extensively studied for its potential applications in biochemical assays and has been shown to have minimal biochemical and physiological effects on living organisms. There are several future directions for the use of DMFDMA in scientific research, and further research in this area could lead to the development of new diagnostic tools and fluorescent probes for various biological molecules.
Méthodes De Synthèse
The synthesis of DMFDMA is a complex process that involves several steps. The most common method used for the synthesis of DMFDMA is the condensation of 3-fluoroaniline and 5,5-dimethylcyclohexane-1,3-dione in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
DMFDMA has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of DMFDMA is its use as a fluorescent probe in biochemical assays. DMFDMA has a unique fluorescence emission spectrum, which makes it an ideal candidate for detecting and quantifying various biological molecules such as proteins and nucleic acids.
Propriétés
IUPAC Name |
2-[(3-fluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-15(2)7-13(18)12(14(19)8-15)9-17-11-5-3-4-10(16)6-11/h3-6,9,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJKCNFHPBZCGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC(=CC=C2)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-1,3-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B6012282.png)
![4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6012289.png)
![N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6012297.png)
![2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl [3-(trifluoromethyl)benzoyl]carbamate](/img/structure/B6012308.png)
![3-{1-[(1-benzyl-2-piperidinyl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B6012311.png)
![N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6012319.png)
![3-{1-[(1-ethyl-1H-indol-3-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6012324.png)
![N,N-dimethyl-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B6012325.png)
![[2-(3-methyl-2-thienyl)ethyl]amine hydrochloride hydrate](/img/structure/B6012330.png)
![5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]-2-furamide](/img/structure/B6012332.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-5-ethyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B6012341.png)

![6-amino-3-(3,4-dichlorophenyl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6012360.png)